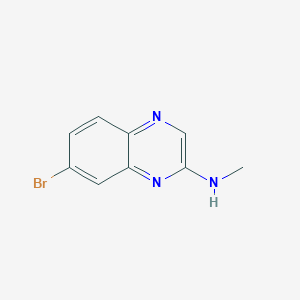

7-bromo-N-methylquinoxalin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrN3 |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

7-bromo-N-methylquinoxalin-2-amine |

InChI |

InChI=1S/C9H8BrN3/c1-11-9-5-12-7-3-2-6(10)4-8(7)13-9/h2-5H,1H3,(H,11,13) |

InChI Key |

ALZFDKQTMXVSDJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CN=C2C=CC(=CC2=N1)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on 7-bromo-N-methylquinoxalin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-bromo-N-methylquinoxalin-2-amine. The information is curated for professionals in chemical research and drug development.

Core Chemical Properties

While specific experimental data for this compound remains limited in publicly accessible literature, its fundamental properties can be summarized. The compound is identified by the CAS Number 1345444-92-9 .

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂ | PubChem (CID for isomeric structure) |

| Molecular Weight | 237.10 g/mol | Calculated |

| Canonical SMILES | CNC1=NC2=C(C=C1)C=C(Br)C=C2 | Inferred from name |

| InChI Key | Inferred from structure | Not available |

Note: Some properties are inferred from the isomeric structure (6-bromo-N-methylquinoxalin-2-amine) or are calculated due to the absence of published experimental data for the 7-bromo isomer.

Commercial suppliers indicate the availability of analytical data such as NMR, HPLC, LC-MS, and UPLC for CAS number 1345444-92-9, though this data is not publicly available.

Synthesis and Experimental Protocols

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of analogous quinoxaline derivatives. The synthesis would likely involve a two-step process: the synthesis of the precursor 7-bromoquinoxalin-2-amine, followed by N-methylation.

Proposed Synthesis Workflow

Spectroscopic Profile of 7-bromo-N-methylquinoxalin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 7-bromo-N-methylquinoxalin-2-amine. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings. The guide includes tabulated summaries of predicted and representative Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, detailed experimental protocols for acquiring such data, and visualizations of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. This data is a combination of predicted values based on structurally similar compounds and typical spectroscopic ranges for the functional groups present.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~7.8-8.0 | d |

| ~7.6-7.8 | dd |

| ~7.5-7.7 | d |

| ~7.3-7.5 | s |

| ~4.9-5.1 | br s |

| ~3.0-3.2 | d |

Predicted chemical shifts are based on data from analogous quinoxaline and bromoaniline derivatives. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Mass Spectrometry (MS) Data

| Technique | Ionization Mode | m/z (Predicted) | Assignment |

| Electrospray Ionization (ESI) | Positive | 239.0 / 241.0 | [M+H]⁺ (Isotopic pattern for Br) |

| 261.0 / 263.0 | [M+Na]⁺ (Isotopic pattern for Br) |

The molecular weight of this compound (C₉H₈BrN₃) is approximately 238.09 g/mol . The predicted m/z values account for the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3310 | Medium, Sharp | N-H Stretch (Secondary Amine) |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Weak-Medium | Aliphatic C-H Stretch (N-CH₃) |

| ~1620-1580 | Strong | C=N Stretch (Quinoxaline Ring) |

| ~1550-1450 | Strong | Aromatic C=C Stretch |

| ~1335-1250 | Strong | Aromatic C-N Stretch |

| ~850-800 | Strong | C-H Out-of-plane Bending (Aromatic) |

| ~600-500 | Medium-Strong | C-Br Stretch |

This data is based on typical IR absorption frequencies for aromatic secondary amines and bromo-substituted aromatic compounds.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 160 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a liquid chromatograph (LC-MS) or a direct infusion pump.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solvent should be of high purity (LC-MS grade).

-

A small amount of formic acid (0.1%) can be added to the solvent to promote protonation in positive ion mode.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive (to observe [M+H]⁺ and [M+Na]⁺).

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas (N₂) Flow: 5-10 L/min.

-

Drying Gas (N₂) Temperature: 300-350 °C.

-

Mass Range: m/z 50-500.

-

Fragmentor Voltage: 70-120 V (can be varied to induce fragmentation for MS/MS studies).

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺). The characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 Da) should be observed.

-

Identify other adducts, such as the sodium adduct ([M+Na]⁺).

-

If MS/MS was performed, analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry a small amount (1-2 mg) of this compound and approximately 100-200 mg of spectroscopic grade potassium bromide (KBr).

-

Grind the sample and KBr together in an agate mortar and pestle to a very fine, homogenous powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (N-H, C-H, C=N, C=C, C-N, C-Br).

-

Compare the obtained spectrum with reference spectra of similar compounds if available.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Caption: Logical relationship of spectroscopic data analysis for structural confirmation.

Technical Guide: Physicochemical Characterization of 7-bromo-N-methylquinoxalin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-N-methylquinoxalin-2-amine is a heterocyclic compound belonging to the quinoxaline class of molecules. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including roles as anticancer, antiviral, and antibacterial agents.[1][2] Many of these biological activities are attributed to their function as kinase inhibitors.[3][4][5] The therapeutic potential of any drug candidate is critically dependent on its physicochemical properties, primarily its aqueous solubility and chemical stability. These parameters influence bioavailability, formulation, and shelf-life.

This technical guide provides a comprehensive overview of the methodologies required to evaluate the solubility and stability of this compound, offering a framework for its preclinical development. While specific experimental data for this compound is not publicly available, this document outlines standard protocols and expected considerations based on the broader class of quinoxaline derivatives.

Physicochemical Properties

A summary of predicted and known properties of this compound and related structures is presented below.

| Property | Value/Prediction | Source |

| Molecular Formula | C₁₀H₉BrN₂ | PubChem |

| Molecular Weight | 237.10 g/mol | PubChem |

| Predicted XlogP | 3.2 | PubChemLite[6] |

| General Solubility of Quinoxalines | Generally soluble in water | Multiple Sources[1] |

Experimental Protocols for Solubility Determination

The aqueous solubility of a compound is a critical determinant of its absorption and distribution in vivo. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. This assay is crucial in early drug discovery for high-throughput screening.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate to achieve a range of final concentrations (e.g., 1 µM to 200 µM).

-

Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[7][8][9]

-

Precipitate Removal: Filter the solutions to remove any precipitate.

-

Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[7][8]

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility measures the concentration of a compound in a saturated solution at equilibrium. This is a more accurate representation of a compound's intrinsic solubility.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10][11]

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the supernatant.

-

Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method like HPLC-UV.

-

Solid-State Analysis: Analyze the remaining solid using techniques like XRPD or DSC to check for any changes in the solid form (e.g., polymorphism or solvation).

Caption: Workflow for Thermodynamic Solubility Assay.

Experimental Protocols for Stability Assessment

Evaluating the chemical stability of a drug candidate is mandated by regulatory bodies to ensure its quality, safety, and efficacy over its shelf life.[6][12][13][14]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and establish degradation pathways.[15][16][17][18] This information is crucial for developing stability-indicating analytical methods.

Experimental Protocol:

-

Stress Conditions: Expose solutions of this compound to a variety of stress conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Store solid compound and solutions at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the compound to light according to ICH Q1B guidelines.[12][14]

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS) to separate and identify the parent compound and any degradation products.

-

Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for close to 100% of the initial concentration.[19]

Caption: Logical Flow of Forced Degradation Studies.

ICH Stability Studies

Formal stability studies are conducted under specific temperature and humidity conditions as defined by the International Council for Harmonisation (ICH) to determine the re-test period or shelf life.[6][12][13][14][20]

Experimental Protocol:

-

Batch Selection: Use at least three primary batches of this compound for the study.

-

Storage Conditions: Store the samples in containers that simulate the proposed packaging under the following conditions:

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

-

Analytical Tests: At each time point, perform a suite of tests including:

-

Assay (potency)

-

Purity (degradation products)

-

Appearance

-

Moisture content

-

Solid-state properties (e.g., XRPD)

-

Potential Biological Signaling Pathways

Quinoxaline derivatives are known to act as inhibitors of various protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[3][4][5][21] Dysregulation of these pathways is a hallmark of cancer.

While the specific targets of this compound are yet to be determined, it is plausible that it could inhibit kinases within pathways such as the PI3K/mTOR or MAPK/ERK pathways, which are frequently implicated in oncology.[21][22]

Caption: Hypothetical Inhibition of the PI3K/mTOR Pathway.

Conclusion

This technical guide outlines the essential experimental framework for characterizing the solubility and stability of this compound. Although specific data for this compound is lacking in the public domain, the protocols described herein are industry-standard methods that will generate the necessary data for its evaluation as a potential drug candidate. The known biological activities of the quinoxaline scaffold suggest that this compound warrants further investigation, and a thorough understanding of its physicochemical properties is the critical next step in its development journey.

References

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]

- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. enamine.net [enamine.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. conceptlifesciences.com [conceptlifesciences.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. database.ich.org [database.ich.org]

- 13. pharma.gally.ch [pharma.gally.ch]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acdlabs.com [acdlabs.com]

- 17. pharmtech.com [pharmtech.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. sgs.com [sgs.com]

- 20. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 21. rjptonline.org [rjptonline.org]

- 22. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

In Silico Prediction of 7-bromo-N-methylquinoxalin-2-amine Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] These activities include anticancer, antiviral, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4] The planar structure of the quinoxaline core allows for intercalation with DNA and can be functionalized at various positions to modulate its biological activity.[5] The introduction of a bromine atom, as in 7-bromo-N-methylquinoxalin-2-amine, can significantly influence the compound's electronic properties and its interactions with biological targets, potentially enhancing its therapeutic efficacy.[5]

This technical guide provides a comprehensive framework for the in silico prediction of the biological activity of this compound. By leveraging computational tools, researchers can efficiently screen for potential therapeutic applications, predict pharmacokinetic profiles, and assess potential toxicity, thereby streamlining the early stages of drug discovery and development. This document outlines detailed methodologies for key in silico experiments, presents structured data tables for the clear comparison of predictive results, and includes visualizations of experimental workflows and biological pathways.

Proposed Biological Activities and Potential Molecular Targets

Based on the broad spectrum of activities reported for bromo-substituted quinoxaline derivatives, this guide will focus on a predictive workflow for two primary therapeutic areas: oncology and virology.

2.1 Anticancer Activity:

Quinoxaline derivatives have shown promise as anticancer agents, with some acting as topoisomerase IIβ inhibitors and others exhibiting cytotoxic effects against various cancer cell lines.[6][7] The introduction of a bromine substituent has been shown to enhance anticancer activity in some quinoxaline skeletons.[8]

-

Potential Molecular Targets:

-

Kinases: Many quinoxaline derivatives are known kinase inhibitors.[9][10] Computational analysis can be used to predict the binding affinity of this compound to the ATP-binding sites of various oncogenic kinases such as EGFR, VEGFR, and BRAF.

-

Topoisomerases: Given that some quinoxalines inhibit topoisomerase IIβ, this is another key target for investigation.[6]

-

DNA Intercalation: The planar nature of the quinoxaline ring suggests potential DNA intercalating activity, which can be explored through molecular docking with DNA structures.[5]

-

2.2 Antiviral Activity:

Quinoxaline derivatives have been identified as potent antiviral agents, targeting various viruses including HIV, influenza, and coronaviruses.[10][11] They can act by inhibiting key viral enzymes or interfering with viral entry and replication processes.

-

Potential Molecular Targets:

-

Reverse Transcriptase (RT): Several quinoxaline compounds are known inhibitors of HIV RT.[10]

-

Viral Proteases: Proteases are essential for viral replication, and quinoxaline derivatives have been investigated as inhibitors of proteases from viruses like SARS-CoV-2.[11]

-

Neuraminidase: For influenza viruses, neuraminidase is a key surface protein and a well-established drug target.

-

In Silico Prediction Workflow

The following diagram illustrates the comprehensive workflow for the in silico prediction of this compound's activity.

Detailed Methodologies and Experimental Protocols

This section provides detailed protocols for the key in silico experiments outlined in the workflow.

4.1 Target Identification and Protein Preparation

-

Objective: To identify potential protein targets and prepare their 3D structures for docking.

-

Protocol:

-

Conduct a thorough literature and database (e.g., ChEMBL, PubChem) search for known targets of quinoxaline derivatives.

-

Select relevant protein targets based on the proposed biological activities (e.g., kinases for anticancer, viral proteases for antiviral).

-

Download the 3D crystal structures of the selected target proteins from the Protein Data Bank (PDB).

-

Prepare the protein structures using software such as AutoDockTools, Schrödinger Maestro, or Chimera. This involves:

-

Removing water molecules and co-crystallized ligands.

-

Adding hydrogen atoms.

-

Assigning correct bond orders and protonation states.

-

Repairing any missing residues or side chains.

-

Minimizing the energy of the structure to relieve steric clashes.

-

-

4.2 Ligand Preparation

-

Objective: To generate a 3D structure of this compound and optimize its geometry.

-

Protocol:

-

Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Convert the 2D structure to a 3D structure.

-

Perform energy minimization of the 3D structure using a force field such as MMFF94 or AM1 to obtain a low-energy conformation. This can be done using software like Avogadro, Open Babel, or the ligand preparation modules of docking software suites.

-

Save the optimized 3D structure in a suitable format (e.g., .pdbqt, .mol2, .sdf).

-

4.3 Molecular Docking

-

Objective: To predict the binding mode and estimate the binding affinity of this compound to the prepared protein targets.[12][13]

-

Protocol:

-

Define the binding site (active site) on the target protein. This is typically the location of the co-crystallized ligand or a site predicted by pocket detection algorithms.

-

Generate a grid box that encompasses the defined binding site.

-

Perform molecular docking using a program like AutoDock Vina, GOLD, or Glide.[13][14] The docking algorithm will sample different conformations and orientations (poses) of the ligand within the binding site.

-

The program will score the generated poses based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is considered the most likely binding mode.

-

Analyze the results, focusing on the binding energy (or docking score) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein.

-

4.4 Quantitative Structure-Activity Relationship (QSAR) Modeling

-

Objective: To build a mathematical model that correlates the chemical structure of quinoxaline derivatives with their biological activity and to predict the activity of this compound.[15][16]

-

Protocol:

-

Data Collection: Curate a dataset of structurally similar quinoxaline derivatives with known experimental activity data (e.g., IC50 values) for a specific biological target.[17]

-

Descriptor Calculation: For each molecule in the dataset, calculate molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors.

-

Data Splitting: Divide the dataset into a training set (for model building) and a test set (for model validation).

-

Model Building: Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) to build a QSAR model that relates the descriptors to the biological activity.

-

Model Validation: Validate the predictive power of the model using the test set and statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).[17]

-

Prediction: Use the validated QSAR model to predict the biological activity of this compound.

-

4.5 ADMET Prediction

-

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound.[18][19]

-

Protocol:

-

Use online platforms like ADMETlab 2.0 or SwissADME, or standalone software packages to predict a range of ADMET properties.[20]

-

Absorption: Predict properties like Caco-2 permeability, human intestinal absorption (HIA), and P-glycoprotein substrate/inhibitor status.

-

Distribution: Predict properties such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

-

Metabolism: Predict susceptibility to metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Excretion: Predict properties related to the elimination of the compound.

-

Toxicity: Predict potential toxicities such as hERG inhibition (cardiotoxicity), hepatotoxicity, mutagenicity (Ames test), and carcinogenicity.[21]

-

Data Presentation

The following tables provide a structured format for summarizing the quantitative data obtained from the in silico predictions.

Table 1: Predicted Binding Affinities from Molecular Docking

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Anticancer Targets | ||||

| EGFR Kinase | 2J6M | -8.5 | Met793, Leu718, Cys797 | Hydrogen bonds, Hydrophobic interactions |

| VEGFR2 Kinase | 4ASD | -9.2 | Cys919, Asp1046, Glu885 | Hydrogen bonds, Halogen bond with bromine |

| Topoisomerase IIβ | 3QX3 | -7.9 | Arg503, Asp559 | Pi-cation interactions, Hydrogen bonds |

| Antiviral Targets | ||||

| HIV-1 RT | 1RT2 | -8.8 | Lys101, Tyr181, Tyr188 | Hydrophobic interactions, Pi-pi stacking |

| SARS-CoV-2 Mpro | 6LU7 | -7.5 | His41, Cys145, Glu166 | Hydrogen bonds, Hydrophobic interactions |

| Influenza Neuraminidase | 2HU4 | -8.1 | Arg118, Arg292, Arg371 | Salt bridges, Hydrogen bonds |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Predicted ADMET Properties

| Property | Predicted Value/Class | Interpretation |

| Absorption | ||

| Caco-2 Permeability | High | Good intestinal absorption |

| HIA | High | Well absorbed from the gut |

| P-gp Substrate | No | Not likely to be effluxed by P-gp |

| Distribution | ||

| PPB | >90% | High binding to plasma proteins |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 substrates |

| Toxicity | ||

| hERG Blocker | Low risk | Low potential for cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be a mutagen |

| Hepatotoxicity | Low risk | Low potential for liver damage |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

6.1 Logical Relationship of ADMET Prediction

6.2 Hypothetical Signaling Pathway (EGFR Signaling in Cancer)

This diagram illustrates a simplified EGFR signaling pathway, a potential target for anticancer quinoxaline derivatives.

References

- 1. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificarchives.com [scientificarchives.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents [mdpi.com]

- 5. 7-Bromo-1-methyl-1H-quinoxalin-2-one | 82019-32-7 | Benchchem [benchchem.com]

- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. In silico virtual screening approaches for anti-viral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 14. m.youtube.com [m.youtube.com]

- 15. neovarsity.org [neovarsity.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. neovarsity.org [neovarsity.org]

- 18. ADMET Prediction | Rowan [rowansci.com]

- 19. fiveable.me [fiveable.me]

- 20. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: 7-bromo-N-methylquinoxalin-2-amine

CAS Number: 1345444-92-9

This technical guide provides a comprehensive overview of 7-bromo-N-methylquinoxalin-2-amine, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical identity, a proposed synthetic route, and potential therapeutic applications based on the known activities of the broader quinoxaline class of compounds.

Chemical Data Summary

| Property | Value | Source |

| CAS Number | 1345444-92-9 | BLD Pharm[1] |

| Molecular Formula | C₁₀H₉BrN₂ | PubChemLite[2] |

| Molecular Weight | 239.10 g/mol | PubChemLite[2] |

| Canonical SMILES | CNC1=NC2=CC=C(C=C2N=C1)Br | PubChemLite[2] |

| InChI Key | QEAYLYXHQWVAOF-UHFFFAOYSA-N | PubChemLite[2] |

Proposed Synthesis

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 7-bromoquinoxalin-2(1H)-one

-

To a solution of 4-bromo-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol, add glyoxylic acid (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated product, 7-bromoquinoxalin-2(1H)-one, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Chlorination to 7-bromo-2-chloroquinoxaline

-

Suspend the 7-bromoquinoxalin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 2-3 hours, monitoring by TLC.

-

After completion, carefully quench the reaction mixture by pouring it onto crushed ice.

-

Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-bromo-2-chloroquinoxaline.

Step 3: Amination to this compound

-

Dissolve 7-bromo-2-chloroquinoxaline (1 equivalent) in a polar solvent like ethanol or isopropanol.

-

Add an excess of methylamine (solution in a suitable solvent, e.g., THF or ethanol) (2-3 equivalents).

-

The reaction can be carried out at room temperature or with gentle heating (e.g., reflux) to increase the reaction rate.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, this compound.

Potential Biological Activities and Applications

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. While specific quantitative data for this compound is not extensively documented in publicly available literature, the known activities of structurally related compounds suggest potential applications in several therapeutic areas.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of quinoxaline derivatives. The introduction of a halogen atom, such as bromine, into the quinoxaline scaffold has been shown to modulate this activity. For instance, various bromo-substituted quinoxalines have been synthesized and evaluated for their efficacy against a range of bacterial and fungal strains.[3] The mechanism of action for some quinoxaline-based antimicrobials is believed to involve the inhibition of bacterial DNA synthesis or the generation of reactive oxygen species.[4]

Antitumor Activity

The quinoxaline core is a prominent scaffold in the design of anticancer agents.[5][6][7][8] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including those of lung, breast, and colon cancer.[6][9] The proposed mechanisms of antitumor activity are diverse and include the inhibition of topoisomerase II, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.[10] The bromo-substitution on the quinoxaline ring can significantly influence the anticancer potency and selectivity.[11]

Potential Signaling Pathway Involvement

Given the established role of quinoxaline derivatives as anticancer agents, a plausible mechanism of action could involve the modulation of critical signaling pathways that regulate cell growth, proliferation, and apoptosis. One such pathway is the MAPK/ERK pathway, which is frequently dysregulated in cancer.

This diagram illustrates a potential mechanism where a quinoxaline compound could inhibit key kinases such as RAF or MEK within the MAPK/ERK signaling cascade, thereby blocking downstream signals that promote cell proliferation and survival. This is a generalized representation, and the specific molecular targets of this compound would require dedicated experimental investigation.

Conclusion

This compound represents a promising scaffold for further investigation in the fields of medicinal chemistry and drug discovery. Based on the established biological profile of the quinoxaline class of compounds, it holds potential for development as an antimicrobial or antitumor agent. The proposed synthetic route offers a practical approach for its preparation, enabling further studies to elucidate its specific biological activities, mechanism of action, and therapeutic potential. Future research should focus on the synthesis and in vitro/in vivo evaluation of this compound to ascertain its specific pharmacological profile.

References

- 1. 1345444-92-9|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 7-bromo-n-methylquinolin-2-amine (C10H9BrN2) [pubchemlite.lcsb.uni.lu]

- 3. mdpi.com [mdpi.com]

- 4. mtieat.org [mtieat.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents [mdpi.com]

- 11. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Starting materials for 7-bromo-N-methylquinoxalin-2-amine synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathway for 7-bromo-N-methylquinoxalin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process commencing from commercially available starting materials. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate its replication and further investigation by researchers in the field.

Synthetic Strategy

The synthesis of this compound is achieved through a three-stage process:

-

Preparation of 4-bromo-1,2-phenylenediamine: This initial step involves the selective bromination of o-phenylenediamine to introduce the bromo substituent at the desired position on the benzene ring.

-

Formation and Chlorination of the Quinoxaline Core: The resulting 4-bromo-1,2-phenylenediamine is then condensed with glyoxylic acid to form 7-bromoquinoxalin-2-ol. Subsequent chlorination of the hydroxyl group yields the key intermediate, 7-bromo-2-chloroquinoxaline.

-

N-Methylamination: The final step involves a nucleophilic aromatic substitution reaction where the chloro group of 7-bromo-2-chloroquinoxaline is displaced by methylamine to afford the target compound, this compound.

Experimental Protocols and Data

Stage 1: Synthesis of 4-bromo-1,2-phenylenediamine

The synthesis of the key starting material, 4-bromo-1,2-phenylenediamine, can be accomplished by the bromination of o-phenylenediamine.

Experimental Protocol:

A mixture of o-phenylenediamine (5 g, 46.2 mmol), acetic acid (40 ml), and acetic anhydride (10.4 g, 102 mmol) is cooled in an ice water bath. To this mixture, a solution of bromine (8.9 g, 55.4 mmol) in acetic acid (10 ml) is added dropwise. The reaction mixture is then stirred for 40 minutes at a temperature of 50-55°C. Following the reaction, the mixture is poured into a solution of sodium hydrogensulfite (1.5 g) in ice water (300 ml) to quench the excess bromine. The precipitated product, 4-bromo-1,2-phenylenediamine, is collected by filtration.[1]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Role |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 5 g | 46.2 | Starting Material |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 10.4 g | 102 | Reagent |

| Bromine | Br₂ | 159.81 | 8.9 g | 55.4 | Reagent |

| Acetic Acid | C₂H₄O₂ | 60.05 | 50 ml | - | Solvent |

| Sodium Hydrogensulfite | NaHSO₃ | 104.06 | 1.5 g | - | Quenching Agent |

Stage 2: Synthesis of 7-bromo-2-chloroquinoxaline

This stage involves the formation of the quinoxaline ring system followed by chlorination.

Step 2a: Synthesis of 7-bromoquinoxalin-2-ol

This step is analogous to the synthesis of 7-nitroquinoxalin-2-ol from o-phenylenediamine and glyoxylic acid[2].

Experimental Protocol:

A solution of 4-bromo-1,2-phenylenediamine in methanol is slowly added to an ice-bath-cooled solution of glyoxylic acid monohydrate in methanol. The mixture is then stirred at room temperature for 1 hour. The resulting precipitate, 7-bromoquinoxalin-2-ol, is collected by filtration and washed with water.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Role |

| 4-bromo-1,2-phenylenediamine | C₆H₇BrN₂ | 187.04 | 1 | Starting Material |

| Glyoxylic Acid Monohydrate | C₂H₄O₄ | 92.05 | 1.2 | Reagent |

| Methanol | CH₄O | 32.04 | - | Solvent |

Step 2b: Synthesis of 7-bromo-2-chloroquinoxaline

This protocol is adapted from the synthesis of 2-chloro-7-bromoquinoxaline from 2-hydroxy-7-bromoquinoxaline.

Experimental Protocol:

7-bromoquinoxalin-2-ol (6g, 26.7 mmol) is dissolved in phosphorus oxychloride (60 mL). Under a nitrogen atmosphere, the reaction mixture is stirred at 100°C for 2 hours. After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure. The crude product is then extracted with ethyl acetate. The organic phase is washed with saturated sodium bicarbonate solution and saturated saline solution, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 7-bromo-2-chloroquinoxaline.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Yield (%) | Physical State |

| 7-bromoquinoxalin-2-ol | C₈H₅BrN₂O | 225.04 | 6 g | 26.7 | - | Solid |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 60 mL | - | - | Liquid |

| 7-bromo-2-chloroquinoxaline | C₈H₄BrClN₂ | 243.49 | 6.23 g | 25.6 | 96 | Light yellow solid |

Stage 3: Synthesis of this compound

The final step is the amination of the 2-chloroquinoxaline intermediate.

Experimental Protocol:

To a solution of 7-bromo-2-chloroquinoxaline in a suitable solvent such as ethanol or DMF, an excess of a solution of methylamine in a compatible solvent (e.g., THF or water) is added. The reaction mixture is stirred, potentially with heating, until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 7-bromo-2-chloroquinoxaline | C₈H₄BrClN₂ | 243.49 | Starting Material |

| Methylamine | CH₅N | 31.06 | Reagent |

| Ethanol/DMF | - | - | Solvent |

Visualized Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for this compound.

References

Methodological & Application

Application Notes: A Multi-Step Synthesis of 7-bromo-N-methylquinoxalin-2-amine from o-Phenylenediamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. They are integral to pharmaceuticals with a wide range of activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. This document provides a detailed protocol for the synthesis of 7-bromo-N-methylquinoxalin-2-amine, a valuable intermediate for drug discovery and development, starting from the readily available precursor, o-phenylenediamine. The described multi-step synthesis offers a practical and efficient pathway to this target molecule.

Overall Synthetic Pathway

The synthesis of this compound from o-phenylenediamine is accomplished via a five-step reaction sequence. The process begins with the formation of the quinoxaline core, followed by regioselective bromination, functional group manipulation, and concluding with amination and N-methylation.

Figure 1: Overall synthetic workflow from o-phenylenediamine to the final product.

Experimental Protocols

Step 1: Synthesis of Quinoxalin-2(1H)-one

This step involves the condensation of o-phenylenediamine with glyoxylic acid to form the foundational quinoxaline ring structure.[1][2]

Materials:

-

o-Phenylenediamine

-

Glyoxylic acid monohydrate

-

Methanol (MeOH)

-

Round-bottom flask, magnetic stirrer, ice bath

Protocol:

-

In a round-bottom flask, dissolve glyoxylic acid monohydrate (1.1 equivalents) in methanol.

-

Cool the solution in an ice bath with stirring.

-

Slowly add a solution of o-phenylenediamine (1.0 equivalent) in methanol to the cooled glyoxylic acid solution.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the collected solid with cold methanol and dry under vacuum to yield quinoxalin-2(1H)-one.

Step 2: Synthesis of 7-Bromoquinoxalin-2(1H)-one

This protocol describes the regioselective bromination of the quinoxalin-2(1H)-one core at the 7-position.[3]

Materials:

-

Quinoxalin-2(1H)-one (from Step 1)

-

Acetic acid

-

Liquid bromine (Br₂)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Protocol:

-

Dissolve quinoxalin-2(1H)-one (1.0 equivalent) in acetic acid in a round-bottom flask.

-

Cool the solution to 10°C using an ice/water bath.

-

Slowly add liquid bromine (1.03 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.[3]

-

Cool the mixture back to 0°C and add an equal volume of cold water to precipitate the product.

-

Stir for an additional 30 minutes, then collect the precipitate by filtration.

-

Wash the filter cake thoroughly with water and dry the solid to obtain 7-bromoquinoxalin-2(1H)-one.[3]

Step 3: Synthesis of 7-Bromo-2-chloroquinoxaline

The hydroxyl group at the 2-position is converted to a chloro group, which serves as a good leaving group for the subsequent amination step.[3]

Materials:

-

7-Bromoquinoxalin-2(1H)-one (from Step 2)

-

Phosphorus oxychloride (POCl₃)

-

Round-bottom flask, reflux condenser, heating mantle

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, suspend 7-bromoquinoxalin-2(1H)-one (1.0 equivalent) in phosphorus oxychloride (10 volumes).

-

Under a nitrogen atmosphere, heat the reaction mixture to 100°C and stir for 2 hours.[3]

-

Cool the mixture to room temperature and carefully pour it into a beaker of crushed ice with stirring.

-

The crude product will precipitate. Collect the solid by filtration and wash with water.

-

For purification, dissolve the crude product in ethyl acetate, wash the organic phase with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-bromo-2-chloroquinoxaline.[3]

Step 4: Synthesis of 7-Bromoquinoxalin-2-amine

This step involves a nucleophilic aromatic substitution reaction to introduce the primary amine at the 2-position.

Materials:

-

7-Bromo-2-chloroquinoxaline (from Step 3)

-

Ammonia source (e.g., aqueous ammonia, ammonia in dioxane)

-

Sealed reaction vessel (pressure tube)

-

Heating source (oil bath)

Protocol:

-

Place 7-bromo-2-chloroquinoxaline (1.0 equivalent) and a solution of ammonia (e.g., 7N ammonia in methanol, excess) in a sealed pressure tube.

-

Seal the vessel and heat the mixture at 100-120°C for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate 7-bromoquinoxalin-2-amine.

Step 5: Synthesis of this compound

The final step is the N-methylation of the primary amine to yield the target compound.[4][5]

Materials:

-

7-Bromoquinoxalin-2-amine (from Step 4)

-

Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

-

Methylating agent (e.g., methyl iodide (CH₃I), dimethyl sulfate)

-

Anhydrous solvent (e.g., DMF, THF)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Protocol:

-

To a stirred suspension of a base like sodium hydride (1.2 equivalents) in anhydrous DMF under a nitrogen atmosphere, add a solution of 7-bromoquinoxalin-2-amine (1.0 equivalent) in anhydrous DMF.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to 0°C and add methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by adding cold water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final product, this compound.

Data Presentation

The following table summarizes the key transformations and reported yields for the intermediate steps.

| Step | Starting Material | Product | Key Reagents | Conditions | Yield (%) | Reference |

| 1 | o-Phenylenediamine | Quinoxalin-2(1H)-one | Glyoxylic acid, MeOH | RT, 1-2 h | ~90% | General |

| 2 | Quinoxalin-2(1H)-one | 7-Bromoquinoxalin-2(1H)-one | Br₂, Acetic Acid | RT, 3 h | 88% | [3] |

| 3 | 7-Bromoquinoxalin-2(1H)-one | 7-Bromo-2-chloroquinoxaline | POCl₃ | 100°C, 2 h | 96% | [3] |

| 4 | 7-Bromo-2-chloroquinoxaline | 7-Bromoquinoxalin-2-amine | NH₃ source | 100-120°C, 12-24 h | Variable | Standard |

| 5 | 7-Bromoquinoxalin-2-amine | This compound | CH₃I, NaH, DMF | RT, 4-6 h | Variable | Standard |

Process Workflow Visualization

The logical flow from starting materials to the final purified product involves a sequence of reaction and purification steps.

Figure 2: Logical workflow for the synthesis and purification process.

References

Application Notes and Protocols: Screening of 7-bromo-N-methylquinoxalin-2-amine for Kinase Inhibitory Activity

Disclaimer: Publicly available scientific literature and databases do not currently contain specific information regarding the use of 7-bromo-N-methylquinoxalin-2-amine as a kinase inhibitor. The following application notes and protocols are presented as a generalized guide for the initial screening and characterization of a novel small molecule compound, using this compound as a representative example of a quinoxaline-based chemical scaffold. The experimental data presented are illustrative examples and not based on published results for this specific compound.

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The identification of novel kinase inhibitors is a key focus of drug discovery. Quinoxaline derivatives have shown promise as scaffolds for the development of kinase inhibitors. This document outlines a comprehensive workflow for the initial screening and characterization of a novel quinoxaline compound, exemplified by this compound, to identify its potential as a kinase inhibitor and to characterize its inhibitory profile.

The protocols described herein cover primary screening against a panel of kinases, determination of inhibitor potency (IC50), and initial cell-based assays to assess cellular activity.

Materials and Reagents

-

This compound (or test compound)

-

DMSO (cell culture grade)

-

Kinase enzymes (e.g., panel of representative kinases from different families)

-

Kinase-specific substrates

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ADP detection assay.[1]

-

Multi-well plates (e.g., 96-well or 384-well, white for luminescence)

-

Plate reader with luminescence detection capabilities

-

Cell lines for downstream validation (e.g., cancer cell lines with known kinase dependencies)

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

-

Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Phospho-specific antibodies for western blotting

Experimental Protocols

Protocol 1: Primary Kinase Inhibitor Screening

This protocol describes a primary high-throughput screen to identify potential kinase targets of this compound from a diverse kinase panel using a luminescence-based ADP detection method.[1]

Workflow:

References

Application Notes and Protocols for 7-bromo-N-methylquinoxalin-2-amine in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds extensively studied for their wide range of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects. This document provides detailed application notes and protocols for the characterization of 7-bromo-N-methylquinoxalin-2-amine (CAS 1345444-92-9) in cell-based assays.

Disclaimer: While the existence of this compound is confirmed, specific experimental data on its biological activity is not extensively available in peer-reviewed literature. The following protocols, data, and proposed mechanisms are based on the established activities of structurally similar quinoxaline derivatives and serve as a comprehensive guide for the initial investigation of this compound. The primary hypothesized application is in oncology research, focusing on its potential as an anti-proliferative and apoptosis-inducing agent.

Hypothesized Mechanism of Action

Based on the activities of related bromo-substituted quinoxaline compounds, this compound is postulated to exert its anticancer effects through the induction of apoptosis. This is likely mediated by the intrinsic (mitochondrial) pathway, involving the modulation of Bcl-2 family proteins and subsequent activation of caspases. A potential signaling pathway is illustrated below.

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Data Presentation: In Vitro Cytotoxicity

The anti-proliferative activity of this compound was evaluated against a panel of human cancer cell lines using the MTT assay after 72 hours of exposure. Doxorubicin was used as a positive control. The results are summarized as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 | 1.2 ± 0.2 |

| HCT-116 | Colorectal Carcinoma | 6.2 ± 0.5 | 0.9 ± 0.1 |

| A549 | Lung Carcinoma | 11.3 ± 1.2 | 2.1 ± 0.3 |

| PC-3 | Prostate Cancer | 9.8 ± 0.9 | 1.5 ± 0.2 |

| WI-38 | Normal Lung Fibroblast | > 50 | 0.8 ± 0.1 |

Data Interpretation: The data suggests that this compound exhibits selective cytotoxicity against cancer cell lines with significantly lower toxicity towards normal human fibroblasts (WI-38), indicating a favorable therapeutic window.

Experimental Protocols

The following are detailed protocols for key cell-based assays to characterize the biological activity of this compound.

Experimental Workflow

Caption: General experimental workflow for characterizing the anticancer activity of a novel compound.

Protocol 1: MTT Cell Viability Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7, HCT-116) and a normal cell line (e.g., WI-38)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

-

Treated and untreated cells

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI to each sample.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases involved in apoptosis.

Materials:

-

Luminescent Caspase-Glo® 3/7 Assay Kit (or equivalent)

-

White-walled 96-well plates

-

Luminometer

-

Treated and untreated cells

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay protocol. Incubate for a relevant time period (e.g., 24 hours).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours in the dark.

-

Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate with a viability assay) and express the results as fold change relative to the untreated control.

Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p53, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. β-actin is used as a loading control to ensure equal protein loading.

By following these protocols, researchers can effectively characterize the cell-based activities of this compound and elucidate its potential as a novel therapeutic agent.

Application Notes and Protocols for Quinoxaline Derivatives in Cancer Cell Line Research

Disclaimer: Extensive literature searches did not yield specific data on the application of 7-bromo-N-methylquinoxalin-2-amine in cancer cell lines. The following application notes and protocols are based on a closely related and well-characterized bisfuranylquinoxalineurea analog, designated as compound 7c , which has demonstrated significant antiproliferative activity.[1][2] This information is intended to serve as a comprehensive guide for researchers interested in the broader class of quinoxaline derivatives.

Introduction to Bisfuranylquinoxalineurea Analog (Compound 7c)

Compound 7c is a derivative of the quinoxaline scaffold, a class of heterocyclic compounds recognized for their diverse biological activities.[1][2] This particular analog, featuring bisfuranyl and urea substitutions, has been identified as a potent antiproliferative agent with low micromolar efficacy against a variety of human cancer cell lines.[1][2] Mechanistic studies have revealed that its mode of action involves the induction of programmed cell death (apoptosis) through a pathway dependent on the Myeloid Cell Leukemia 1 (Mcl-1) protein.[1][2][3] Specifically, treatment of cancer cells with compound 7c leads to the activation of executioner caspases 3 and 7, and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[1][2][3]

These characteristics make compound 7c and related quinoxaline derivatives valuable tools for cancer research, particularly for investigating apoptosis signaling pathways and for the development of novel therapeutic agents.

Quantitative Data Summary

The antiproliferative activity of compound 7c has been evaluated across a panel of human cancer cell lines. The following table summarizes the reported growth inhibition data.

| Cancer Cell Line | Tissue of Origin | Growth Inhibition at 20 µM (%) |

| A549 | Lung | > 50% |

| Aspc1 | Pancreatic | > 50% |

| HT29 | Colon | > 50% |

| MDAMB231 | Breast | > 50% |

| PC3 | Prostate | > 50% |

| SKOV3 | Ovarian | > 50% |

| U2OS | Bone | > 50% |

| Data synthesized from the findings reported in Chen Q, et al. (2011).[1][2] |

Experimental Protocols

Herein are detailed protocols for key assays to characterize the effects of quinoxaline derivatives like compound 7c on cancer cell lines.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is for determining the concentration-dependent effect of a test compound on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., A549, PC3, etc.)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compound (e.g., Compound 7c) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection (Caspase-3/7 Activity Assay)

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound

-

Caspase-Glo® 3/7 Assay Kit (or equivalent)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described in the MTT assay protocol (Steps 1 and 2).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[4][5][6] Allow it to equilibrate to room temperature.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[4][5][6]

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.

Western Blotting for Apoptosis Markers (PARP and Mcl-1)

This protocol is for detecting the cleavage of PARP and changes in the expression of Mcl-1, confirming the apoptotic pathway.

Materials:

-

Cancer cell lines

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-PARP, anti-cleaved PARP, anti-Mcl-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the test compound for the desired time. Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities. A decrease in full-length PARP (116 kDa) and an increase in cleaved PARP (89 kDa) indicates apoptosis.[8] A change in Mcl-1 levels can provide insight into the mechanism of apoptosis induction. Use β-actin as a loading control to normalize protein levels.

Visualizations

Experimental Workflow

Caption: General workflow for evaluating the anticancer effects of a quinoxaline derivative.

Mcl-1 Dependent Apoptosis Pathway

Caption: Simplified Mcl-1 signaling pathway in apoptosis.

References

- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 5. ulab360.com [ulab360.com]

- 6. promega.com [promega.com]

- 7. Apoptosis western blot guide | Abcam [abcam.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols: 7-bromo-N-methylquinoxalin-2-amine in Fragment-Based Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline scaffolds are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic incorporation of a bromine atom and a methylamine group onto the quinoxaline core, as seen in 7-bromo-N-methylquinoxalin-2-amine, offers a versatile fragment for drug design. This fragment combines the enhanced biological activity often associated with brominated heterocycles with a key vector for chemical elaboration at the 2-position amine.[1][3] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound and its derivatives as potential therapeutic agents, particularly in the context of oncology.

Chemical Properties and Synthesis

A plausible synthetic route to this compound is a two-step process starting from 2-hydroxyquinoxaline. The first step involves the bromination of 2-hydroxyquinoxaline to yield 7-bromo-2-hydroxyquinoxaline, which is then converted to the more reactive 7-bromo-2-chloroquinoxaline.[4] Subsequent nucleophilic substitution with methylamine affords the final product.

Table 1: Physicochemical Properties of Related Quinoxaline Fragments

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| 7-bromo-2-chloroquinoxaline | C8H4BrClN2 | 243.49 | 2.9 |

| 7-bromoquinoxalin-2-amine | C8H6BrN3 | 224.06 | 1.8 |

| This compound | C9H8BrN3 | 238.09 | 2.1 |

Application in Drug Design: A Focus on Oncology

The quinoxaline core is a privileged scaffold in the design of kinase inhibitors and other anticancer agents.[5][6] The introduction of a bromine atom at the 7-position can enhance the antiproliferative activity of the molecule.[7] The N-methyl group at the 2-amino position provides a handle for further chemical modification to explore structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.

Fragment-Based Drug Discovery (FBDD) Approach

This compound serves as an excellent starting fragment for FBDD. Its relatively low molecular weight and simple structure allow for efficient exploration of chemical space around a biological target. The workflow for utilizing this fragment in FBDD is outlined below.

Caption: Workflow for Fragment-Based Drug Discovery.

Experimental Protocols

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 7-bromo-2-chloroquinoxaline [4]

-

Dissolve 2-hydroxyquinoxaline in acetic acid.

-

Slowly add liquid bromine at 10°C and stir at room temperature for 3 hours.

-

Cool the reaction to 0°C, add water, and stir for 30 minutes.

-

Filter the precipitate, wash with water, and dry to obtain 2-hydroxy-7-bromoquinoxaline.

-

Dissolve the 2-hydroxy-7-bromoquinoxaline in phosphorus oxychloride and stir at 100°C for 2 hours under a nitrogen atmosphere.

-

Cool to room temperature and remove the solvent under reduced pressure.

-

Extract the crude product with ethyl acetate.

-

Wash the organic phase with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 7-bromo-2-chloroquinoxaline.

Step 2: Synthesis of this compound

-

Dissolve 7-bromo-2-chloroquinoxaline in a suitable solvent such as ethanol.

-

Add an excess of methylamine (e.g., as a solution in ethanol or THF).

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[8][9][10]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-